

N-Desmethyltramadol: A Technical Guide to Its Core Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of **N-Desmethyltramadol** (NDT), a primary metabolite of the widely prescribed analgesic, tramadol. While its sibling metabolite, O-Desmethyltramadol (M1), is well-known for its significant contribution to tramadol's analgesic effect, NDT provides a crucial piece of the puzzle in understanding the complete metabolic fate, pharmacokinetic variability, and potential drug-drug interactions of tramadol. This document outlines NDT's fundamental chemical properties, metabolic pathways, and the analytical protocols for its quantification.

Core Chemical and Physical Properties

N-Desmethyltramadol, also known as M2, is classified chemically as an anisole, a class of organic compounds containing a methoxybenzene group or its derivatives.[1][2] Its core physicochemical properties are summarized below.



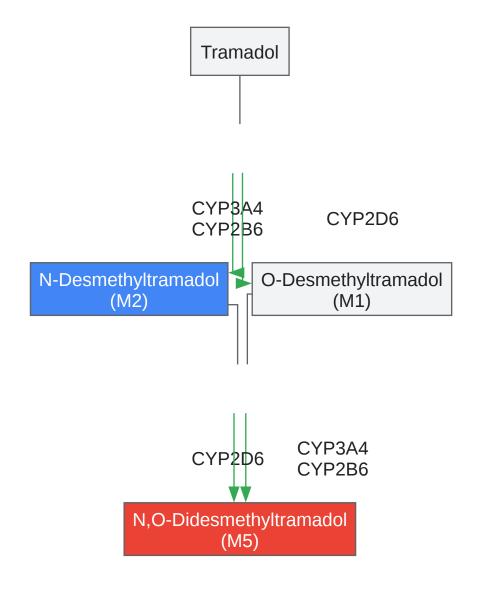
Property	Value	Source
IUPAC Name	(1R,2R)-1-(3- methoxyphenyl)-2- (methylaminomethyl)cyclohexa n-1-ol	[3]
Synonyms	Nortramadol, Tramadol metabolite M2	[3]
CAS Number	73806-55-0	[4]
Molecular Formula	C15H23NO2	[3]
Molecular Weight	249.35 g/mol	[3]
Predicted Water Solubility	0.25 g/L	[1]
Predicted logP	2.55	[1]
pKa (Strongest Basic)	Predicted to be a very strong basic compound	[1]

Metabolism and Signaling Pathways

N-Desmethyltramadol is a product of Phase I metabolism of tramadol, occurring primarily in the liver.[5] The N-demethylation of tramadol is catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2B6.[4][5][6] This process involves the removal of a methyl group from the tertiary amine of the tramadol molecule.[2]

Subsequently, **N-Desmethyltramadol** can be further metabolized. The enzyme CYP2D6 can convert **N-Desmethyltramadol** into N,O-Didesmethyltramadol (also known as M5).[2][7][8] This secondary metabolite, unlike NDT, does possess mu-opioid agonist activity.[2] Understanding this metabolic cascade is essential for evaluating the overall pharmacological profile of tramadol, especially in individuals with genetic variations in CYP enzymes.[5][9]





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Metabolic pathway of Tramadol to its primary and secondary metabolites.

Pharmacological Significance

Unlike O-desmethyltramadol (M1), which is a potent μ -opioid receptor agonist, **N-desmethyltramadol** is considered to be pharmacologically inactive at opioid receptors.[4][10] Studies have shown that NDT has a very weak affinity for the mu-opioid receptor (Ki > 10 μ M) and demonstrates no agonist activity in functional assays.[11] Its contribution to the inhibition of serotonin and norepinephrine reuptake, a key part of tramadol's mechanism, is also considered negligible.[11] Therefore, NDT is primarily viewed as an inactive metabolite, making its quantification essential for accurately assessing the metabolic phenotype and the disposition of the parent drug, tramadol.[4][11]



Experimental Protocols for Quantification

The accurate quantification of **N-Desmethyltramadol** in biological matrices like plasma and urine is critical for pharmacokinetic and toxicological studies.[12][13] The most common and robust methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

Generalized Protocol for N-Desmethyltramadol Quantification in Urine using LC-MS/MS:

This protocol outlines a common workflow involving Solid-Phase Extraction (SPE) for sample cleanup followed by LC-MS/MS analysis.

- Sample Preparation:
 - Pipette 1 mL of urine into a polypropylene centrifuge tube.[14]
 - Add an appropriate internal standard (e.g., N-Desmethyl Tramadol-d3) to correct for variability.[5][14]
 - \circ To account for conjugated metabolites, perform enzymatic hydrolysis by adding β -glucuronidase and incubating at 60°C for 1-2 hours.[14]
 - Pre-treat the sample by adjusting pH as required for the chosen SPE cartridge.[14]
- Solid-Phase Extraction (SPE):
 - Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange column).
 - Load the pre-treated urine sample onto the cartridge.[14]
 - Wash the cartridge with solvents such as deionized water, 0.1 M acetic acid, and methanol to remove interferences.[14]
 - Dry the cartridge thoroughly under vacuum or positive pressure.[14]
 - Elute NDT and other analytes using a solvent mixture, typically an organic solvent with a small percentage of ammonium hydroxide (e.g., 5% NH₄OH in ethyl acetate).[14]







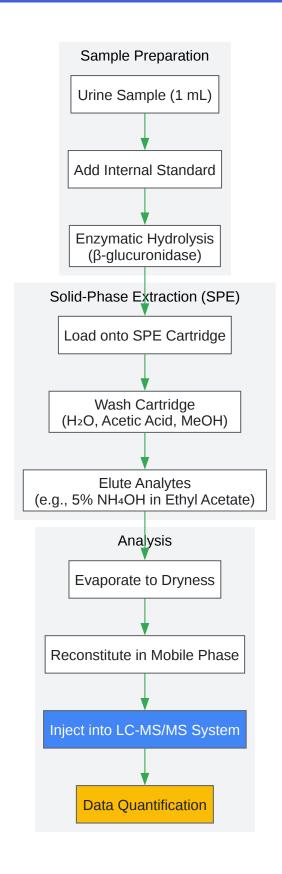
• Sample Analysis:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 [14]
- \circ Reconstitute the dried residue in a small volume (e.g., 100 μ L) of the initial mobile phase for LC-MS/MS analysis.[14]
- Inject the reconstituted sample into the LC-MS/MS system.

• LC-MS/MS Parameters:

- Chromatographic Separation: Utilize a reverse-phase column (e.g., C18) with a gradient mobile phase, typically consisting of water with 0.1% formic acid and an organic solvent like acetonitrile or methanol with 0.1% formic acid.[12]
- Mass Spectrometric Detection: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[12] Use Multiple Reaction Monitoring (MRM) for detection and quantification, selecting a specific precursor ion for NDT and monitoring a specific product ion after fragmentation for exceptional specificity.[12]





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Experimental workflow for the quantification of **N-Desmethyltramadol**.



Synthesis

N-Desmethyltramadol, for use as an analytical standard or in research, can be synthesized. One reported method starts with the preparation of the aminoketone, 2-(N-benzyl-N-methyl)aminomethylcyclohexanone hydrochloride, via a Mannich reaction. This intermediate is then coupled with an organolithium compound derived from 3-bromoanisole to yield the N-benzyl-N-demethyltramadol precursor.[15] Subsequent debenzylation steps would yield the final **N-Desmethyltramadol** product. All synthetic compounds are typically prepared as their hydrochloride salts and as racemic mixtures.

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